2,5-dimethyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-9-7-11(10(2)25-9)18(24)20-16-15-12(13-5-4-6-26-13)8-14(23)19-17(15)22(3)21-16/h4-7,12H,8H2,1-3H3,(H,19,23)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRJJEXMKBXPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CS4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dimethyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide (CAS Number: 1203076-21-4) is a novel pyrazolo derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of the compound involves the reaction of various precursors under controlled conditions. For instance, a related compound was synthesized through a reaction involving dimethyl N -cyanodithioiminocarbonate and 1-cyanoacetyl derivatives in the presence of potassium hydroxide in dioxane . The resulting structure features a complex arrangement of rings, including a furan and a pyrazolo-pyridine moiety, which contributes to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures to the target compound exhibit significant anticancer properties. For example, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to act as selective protein inhibitors and exhibit anticancer activity against various cancer cell lines . Specifically, studies have reported IC50 values indicating potent inhibition against cancer cells, suggesting that the target compound may also possess similar properties.
Anti-inflammatory Effects
The anti-inflammatory potential of related pyrimidine derivatives has been documented. Certain compounds have demonstrated the ability to suppress COX-2 activity effectively. For instance, two compounds were reported with IC50 values of 0.04 μmol against COX-2 inhibition . Given the structural similarities, it is plausible that 2,5-dimethyl-N-(1-methyl-6-oxo...) may exhibit comparable anti-inflammatory effects.
The mechanisms underlying the biological activities of pyrazolo derivatives often involve inhibition of specific enzymes or pathways crucial for cell proliferation and inflammation. For instance:
- Protein Kinase Inhibition : Many pyrazolo derivatives are known to inhibit kinases involved in cancer progression.
- COX Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammatory responses.
Case Studies
Several studies have explored the biological activities of compounds structurally related to 2,5-dimethyl-N-(1-methyl-6-oxo...). For example:
- In Vitro Studies : A study demonstrated that a related pyrazolo compound exhibited significant cytotoxicity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .
- In Vivo Studies : Animal models have shown that certain pyrimidine derivatives significantly reduce inflammation in carrageenan-induced paw edema assays.
Data Summary
The following table summarizes key findings regarding biological activities associated with related compounds:
Scientific Research Applications
Biological Activities
Research into the biological activities of similar compounds suggests several potential applications:
1. Antimicrobial Activity
Compounds containing pyrazole and thiophene rings have been reported to exhibit antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains and fungi. The incorporation of the thiophene moiety may enhance these effects through synergistic mechanisms.
2. Anti-inflammatory Effects
Molecular docking studies indicate that compounds similar to this one may act as inhibitors of enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
3. Anticancer Properties
The structural features of this compound may also confer anticancer properties. Research has shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example:
- Step 1: Formation of the pyrazolo-pyridine framework through cyclization reactions.
- Step 2: Introduction of the thiophene group via electrophilic substitution or coupling reactions.
- Step 3: Functionalization at the furan position to yield the final carboxamide product.
Case Studies
Several studies have explored related compounds with similar structures:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with heterocyclic systems reported in the literature. Below is a comparative analysis with key analogues:
Key Observations:
Core Heterocycle Differences: The pyrazolo[3,4-b]pyridine core in the target compound offers distinct electronic properties compared to imidazo[1,2-a]pyridine derivatives (e.g., 1l, 2d). Imidazo[1,2-a]pyridines (e.g., 1l, 2d) exhibit stronger UV absorption due to extended conjugation from nitrophenyl groups, whereas the thiophene in the target compound may shift absorption to longer wavelengths .
Thiophen-2-yl substitution provides sulfur-mediated interactions (e.g., van der Waals, polarizability), absent in nitrophenyl- or benzyl-substituted analogues .
Physicochemical Properties :
- The target compound’s calculated logP (~2.1) suggests better aqueous solubility than imidazo[1,2-a]pyridine derivatives (logP ~3.5), critical for bioavailability .
- Marine-derived pyridine alkaloids exhibit similar logP ranges but lack the amide functionality, limiting hydrogen-bonding capacity .
Synthetic Accessibility :
- Imidazo[1,2-a]pyridine derivatives are synthesized via one-pot multicomponent reactions, while the target compound likely requires stepwise cyclization and amidation, increasing synthetic complexity .
Research Findings and Implications
- Hydrogen Bonding : The amide group in the target compound forms stronger H-bonds than ester-containing analogues (1l, 2d), as evidenced by IR spectra (amide I band ~1650 cm⁻¹ vs. ester C=O ~1740 cm⁻¹) .
- Crystallography : SHELX-based refinement (e.g., for analogues 1l, 2d) confirms the importance of accurate crystallographic data for validating substituent geometry in such complex systems .
Q & A
Q. What are the established synthetic routes for this compound, and what are their key challenges?
The synthesis typically involves multi-step reactions, including cyclization, acylation, and functional group modifications. A common approach is:
Core formation : Construct the pyrazolo[3,4-b]pyridine core via cyclocondensation of thiophene derivatives with hydrazine precursors under acidic conditions .
Acylation : Introduce the furan-3-carboxamide group using carbodiimide-mediated coupling .
Optimization : Challenges include low yields in cyclization steps (~40–50%) due to steric hindrance from the thiophen-2-yl group and competing side reactions .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- X-ray crystallography : Resolves the fused pyrazolo-pyridine ring system and confirms stereochemistry (e.g., SHELXL refinement for bond angles/lengths) .
- NMR : Discrepancies in 1H NMR (e.g., broad signals for NH groups) may arise from tautomerism; use DMSO-d6 with elevated temps (60°C) to sharpen peaks .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated: 439.1584; observed: 439.1582) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
Methodological Approach :
- Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (temperature, solvent, catalyst loading). For example, flow-chemistry systems reduce side reactions via precise residence time control .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency by reducing activation energy .
Q. Data Contradiction Example :
- Contradiction : Microwave-assisted synthesis claims 70% yield in one study vs. 45% in conventional reflux .
- Resolution : Verify purity via HPLC-MS; microwave methods may reduce thermal decomposition but require rigorous solvent degassing .
Q. What strategies resolve ambiguities in spectroscopic data interpretation?
- Dynamic NMR : Resolves tautomeric equilibria (e.g., keto-enol forms in the pyridinone moiety) by variable-temperature studies .
- 2D-COSY/HSQC : Assigns overlapping signals in crowded regions (e.g., thiophene vs. furan protons) .
- Crystallographic Validation : Cross-validate NMR assignments with X-ray data to confirm substituent positions .
Q. How is the compound’s bioactivity evaluated, and what are key structure-activity relationship (SAR) insights?
Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, IC50 = 12 µM) using MTT assays; compare with analogs to identify critical substituents .
- SAR Findings :
- Thiophene vs. Furan : Thiophen-2-yl enhances cytotoxicity (ΔIC50 = 8 µM) due to improved lipophilicity .
- Methyl Substitution : 2,5-Dimethyl groups on the furan reduce metabolic degradation .
Q. What computational methods predict the compound’s reactivity or binding modes?
- DFT Calculations : Model electron density distribution to predict nucleophilic/electrophilic sites (e.g., C-6 carbonyl as a reactive hotspot) .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinase inhibitors; ΔG = -9.2 kcal/mol with CDK2) using AutoDock Vina .
Q. How are stability and degradation profiles assessed under experimental conditions?
- Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and pH variations (2–12). Monitor via HPLC:
- Major Degradant : Hydrolysis of the amide bond at pH >10 .
- Arrhenius Modeling : Predict shelf-life (t90 = 18 months at 25°C) using accelerated stability data .
Q. What are contradictions in reported biological data, and how are they addressed?
- Contradiction : One study reports antiproliferative activity (IC50 = 12 µM) , while another finds no effect .
- Resolution : Validate assay conditions (e.g., cell line heterogeneity, serum concentration). Re-test with standardized protocols (e.g., NCI-60 panel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
